

# Application Notes and Protocols for 5-ROX-SE in Fluorescence Microscopy

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## Compound of Interest

Compound Name: 5-ROX-SE

Cat. No.: B15597528

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **5-ROX-SE** (5-Carboxy-X-rhodamine, succinimidyl ester) in fluorescence microscopy and related applications. This document includes detailed protocols for labeling biomolecules, quantitative data, and visualizations to aid in experimental design and execution.

## Introduction to 5-ROX-SE

5-Carboxy-X-rhodamine, succinimidyl ester (**5-ROX-SE**) is a bright, amine-reactive fluorescent dye belonging to the rhodamine family. The succinimidyl ester moiety readily reacts with primary amines on biomolecules, such as the  $\epsilon$ -amino group of lysine residues and the N-terminus of proteins and peptides, to form stable amide bonds.<sup>[1][2][3]</sup> This property makes **5-ROX-SE** a widely used tool for fluorescently labeling proteins, antibodies, and amine-modified oligonucleotides.<sup>[1][4]</sup> Its bright red fluorescence, with excitation and emission maxima in the yellow-orange region of the spectrum, makes it suitable for various fluorescence-based assays, including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET) applications.<sup>[5]</sup>

## Physicochemical and Spectral Properties

Proper experimental design requires a thorough understanding of the spectral properties of the fluorophore. The key quantitative data for 5-ROX are summarized in the table below. Note that the exact spectral characteristics can be influenced by the solvent environment.

Property	Value	References
Molecular Formula	C <sub>37</sub> H <sub>33</sub> N <sub>3</sub> O <sub>7</sub>	
Molecular Weight	631.67 g/mol	[6]
Excitation Maximum (λ <sub>ex</sub> )	568 - 580 nm	[7]
Emission Maximum (λ <sub>em</sub> )	591 - 604 nm	[6][7]
Molar Extinction Coefficient (ε)	82,000 - 93,000 M <sup>-1</sup> cm <sup>-1</sup>	[6][8]
Fluorescence Quantum Yield (Φ)	0.94 - 1.0	[6][8]
Recommended Solvents	DMSO, DMF	
Storage Conditions	-20°C, protected from light, desiccated	[6]

## Experimental Protocols

### Protein and Antibody Labeling with 5-ROX-SE

This protocol describes the general procedure for labeling proteins and antibodies with **5-ROX-SE**. The efficiency of the labeling reaction is dependent on factors such as protein concentration, pH, and the molar ratio of dye to protein.

#### Materials:

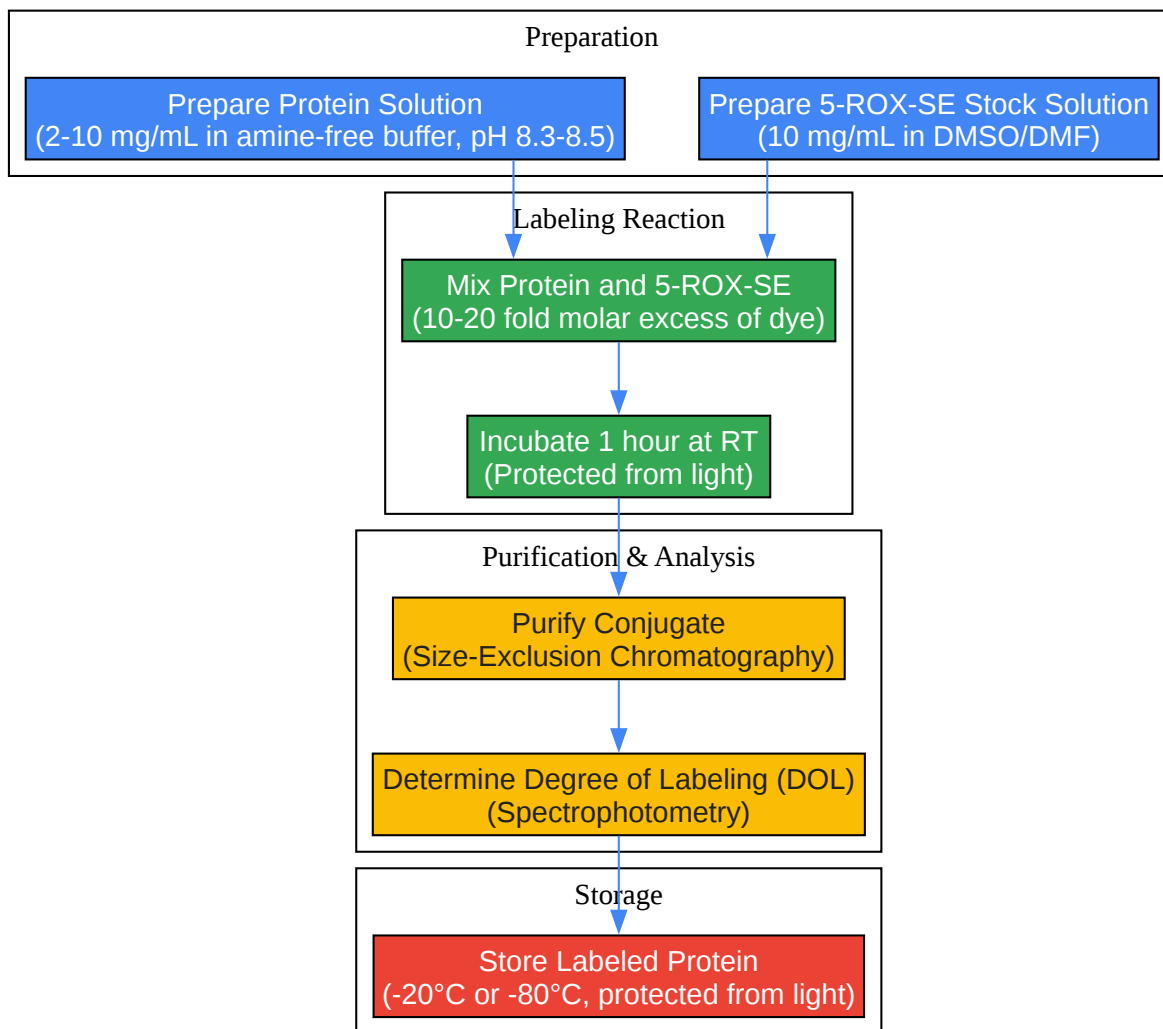
- Protein or antibody of interest (2-10 mg/mL in amine-free buffer)
- 5-ROX-SE**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[2] Buffers containing primary amines (e.g., Tris, glycine) are not suitable.[2]
- Purification column (e.g., Sephadex G-25)[9]

- Storage buffer (e.g., PBS)

Procedure:

- Prepare the Protein Solution:
  - Dissolve the protein or antibody in the labeling buffer at a concentration of 2-10 mg/mL.[\[2\]](#)  
[\[9\]](#)
  - If the protein is in a buffer containing primary amines, it must be dialyzed against the labeling buffer before proceeding.[\[9\]](#)
- Prepare the **5-ROX-SE** Stock Solution:
  - Immediately before use, dissolve **5-ROX-SE** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[2\]](#)[\[3\]](#) Vortex to ensure it is fully dissolved.
- Labeling Reaction:
  - While gently vortexing the protein solution, slowly add a 10- to 20-fold molar excess of the **5-ROX-SE** stock solution.[\[3\]](#)
  - Incubate the reaction for 1 hour at room temperature, protected from light.[\[2\]](#)
- Purification of the Labeled Protein:
  - Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[\[9\]](#)
  - The first colored band to elute will be the fluorescently labeled protein.
- Determination of Degree of Labeling (DOL):
  - Measure the absorbance of the purified conjugate at 280 nm ( $A_{280}$ ) and at the absorbance maximum of 5-ROX (~575 nm,  $A_{575}$ ).
  - Calculate the protein concentration and DOL using the following equations:

- Correction Factor (CF) at 280 nm for 5-ROX: ~0.49[6]
- Protein Concentration (M) =  $[A_{280} - (A_{575} \times CF)] / \epsilon_{\text{protein}}$  (where  $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm)
- Dye Concentration (M) =  $A_{575} / \epsilon_{\text{dye}}$  (where  $\epsilon_{\text{dye}}$  is the molar extinction coefficient of 5-ROX at its absorbance maximum)
- DOL = Dye Concentration / Protein Concentration
- Storage:
  - Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C in single-use aliquots for long-term storage. Protect from light.[2]



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**Caption:** Workflow for Protein Labeling with **5-ROX-SE**.

## Amine-Modified Oligonucleotide Labeling

This protocol is optimized for labeling approximately 100 µg of an amine-modified oligonucleotide.

#### Materials:

- Amine-modified oligonucleotide (100 µg)
- **5-ROX-SE**
- Anhydrous DMSO
- Labeling Buffer: 0.1 M sodium tetraborate, pH 8.5.[\[10\]](#)
- Ethanol
- 3 M Sodium Acetate, pH 5.2

#### Procedure:

- Prepare the Oligonucleotide Solution:
  - Dissolve 100 µg of the amine-modified oligonucleotide in 50 µL of labeling buffer.
- Prepare the **5-ROX-SE** Stock Solution:
  - Dissolve 200 µg of **5-ROX-SE** in 14 µL of anhydrous DMSO immediately before use.[\[10\]](#)
- Labeling Reaction:
  - Add the **5-ROX-SE** solution to the oligonucleotide solution.
  - Mix well and incubate for 2-4 hours at room temperature in the dark.
- Purification of Labeled Oligonucleotide:
  - Precipitate the labeled oligonucleotide by adding 5 µL of 3 M sodium acetate (pH 5.2) and 140 µL of cold absolute ethanol.
  - Incubate at -20°C for 30 minutes.
  - Centrifuge at high speed for 15-30 minutes to pellet the oligonucleotide.

- Carefully remove the supernatant. Wash the pellet with 70% ethanol and centrifuge again.
- Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).
- Alternatively, purify the labeled oligonucleotide using reverse-phase HPLC.[\[11\]](#)

## Applications in Fluorescence Microscopy

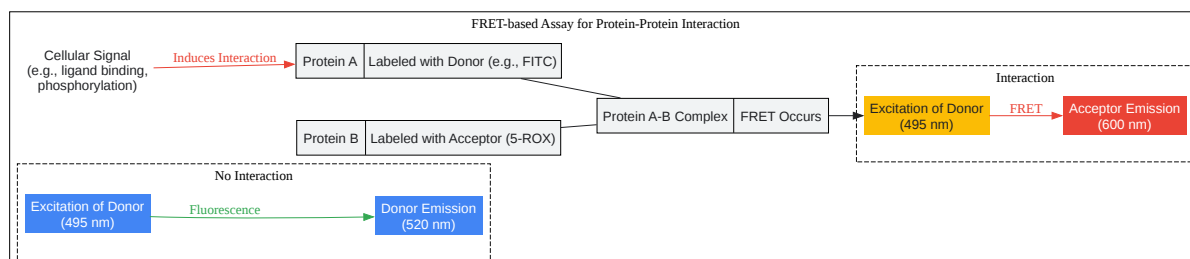
**5-ROX-SE** labeled biomolecules are versatile tools for a range of fluorescence microscopy applications.

### Immunofluorescence Staining

Antibodies labeled with **5-ROX-SE** can be used as primary or secondary reagents in immunofluorescence (IF) to visualize the localization of specific proteins within fixed and permeabilized cells. The bright fluorescence of 5-ROX provides a high signal-to-noise ratio.

### Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions in the 1-10 nm range. 5-ROX can serve as an excellent acceptor fluorophore when paired with a suitable donor, such as fluorescein (FITC) or a green fluorescent protein (GFP).[\[12\]](#) When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, leading to acceptor fluorescence emission and quenching of the donor's fluorescence. This can be used to study protein-protein interactions, conformational changes, and enzymatic activity.[\[13\]](#)



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**Caption:** Principle of FRET for studying protein-protein interactions.

## Troubleshooting



Problem	Possible Cause	Suggested Solution
Low Labeling Efficiency	Protein concentration is too low.	Concentrate the protein to at least 2 mg/mL.[2]
pH of the labeling buffer is incorrect.	Ensure the pH is between 8.2 and 8.5 for efficient reaction with primary amines.[2]	
Presence of primary amines in the buffer.	Dialyze the protein against an amine-free buffer like PBS or bicarbonate buffer.[9]	
Hydrolysis of 5-ROX-SE.	Prepare the 5-ROX-SE stock solution immediately before use.	
Protein Precipitation	High concentration of organic solvent (DMSO/DMF).	Minimize the volume of the dye stock solution added.
The protein is not stable under the labeling conditions.	Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.	
Loss of Protein Activity	The label is attached to a residue in the active site or a binding interface.	Reduce the molar excess of the dye to achieve a lower DOL.
High Background Fluorescence	Incomplete removal of unreacted dye.	Ensure thorough purification of the labeled protein, for example, by using a longer size-exclusion column.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

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